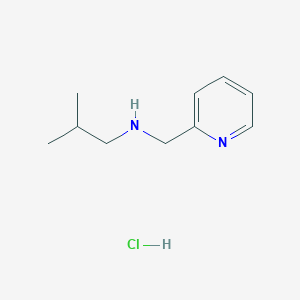

2-Methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride

Description

2-Methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride (CAS: 1049713-09-8) is a secondary amine hydrochloride salt with the molecular formula C₁₀H₁₇ClN₂ and an average molecular mass of 200.710 g/mol . Its monoisotopic mass is 200.108026 g/mol, and it is cataloged under ChemSpider ID 29808222. Structurally, it features a 2-methylpropyl group and a pyridin-2-ylmethyl group bonded to the nitrogen atom, with a hydrochloride counterion.

Properties

IUPAC Name |

2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-9(2)7-11-8-10-5-3-4-6-12-10;/h3-6,9,11H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLMFGLUOGFZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=CC=N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride typically involves the reaction of 2-pyridinemethanol with 2-methyl-1-propanamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Biology: The compound is employed in studies related to enzyme inhibition and receptor binding.

Industry: It finds applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyridine ring plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Diisobutylamine (1-Propanamine, 2-Methyl-N-(2-Methylpropyl)-)

Molecular Formula : C₈H₁₉N

CAS : 110-96-3

Key Differences :

- Lacks the pyridine moiety, featuring two 2-methylpropyl groups instead.

- Physical Properties :

| Property | Target Compound | Diisobutylamine |

|---|---|---|

| Molecular Weight | 200.71 g/mol | 129.24 g/mol |

| Solubility | Not reported (likely higher^*) | Slightly soluble |

| Functional Groups | Pyridine, secondary amine | Aliphatic secondary amine |

| Application | Research chemical | Industrial corrosion inhibitor |

^*Hydrochloride salts typically exhibit enhanced water solubility compared to free bases.

PF-04455242 Hydrochloride

Molecular Formula: C₂₁H₂₈N₂O₂S·HCl CAS: Not provided (synonym: PF-4455242 hydrochloride) . Key Differences:

- Contains a biphenyl-pyrrolidinylsulfonyl moiety, increasing molecular complexity and weight (MW: 427.39 g/mol).

- Applications: Likely a drug candidate due to sulfonamide and biphenyl groups, which are common in bioactive molecules.

2-Chloro-N,N-dimethyl-1-propanamine Hydrochloride

Molecular Formula : C₅H₁₁Cl₂N

CAS : Multiple (e.g., 13476-98-9) .

Key Differences :

- Substitutes the pyridinylmethyl group with a chloro and dimethylamino group.

- Reactivity : The chlorine atom may confer electrophilic reactivity, whereas the target compound’s pyridine ring enables π-π interactions or metal coordination.

Functional and Industrial Relevance

- Coordination Chemistry : The pyridine group in the target compound allows for ligand-metal interactions, unlike Diisobutylamine or the chloro-substituted analog .

- Solubility Profile : As a hydrochloride salt, the target compound likely surpasses Diisobutylamine in aqueous solubility, favoring pharmaceutical formulation.

- Synthetic Utility : Simpler than PF-04455242, the target compound serves as a modular intermediate for synthesizing pyridine-containing derivatives.

Biological Activity

2-Methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the class of amines and pyridines, which are known for their diverse applications in medicinal chemistry.

- IUPAC Name: this compound

- Molecular Formula: C10H16N2·HCl

- Molecular Weight: 202.71 g/mol

Structure

The compound features a pyridine ring attached to a propanamine moiety, which is critical for its biological activity. The presence of the methyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Research has also explored the compound's anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapeutics.

The precise mechanism of action is still under investigation, but preliminary data suggest that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. This interaction could lead to altered gene expression profiles associated with cell growth and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Methyl-N-(4-pyridinylmethyl)-1-propanamine | Antimicrobial, Anticancer | Modulation of signaling pathways |

| N-(2-Pyridinylmethyl)-2-butanamine hydrochloride | Antimicrobial | Disruption of cell wall synthesis |

The comparison highlights the unique structural features that may contribute to varying biological activities among similar compounds.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potent antimicrobial activity.

Case Study 2: Cancer Cell Apoptosis

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with 50 µM of the compound resulted in a significant increase in apoptotic cells as measured by flow cytometry, indicating its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride, and what critical parameters influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. Key parameters include:

- Reaction temperature : Optimal range of 60–80°C to balance reaction rate and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity of the pyridinylmethyl group.

- Purification : Recrystallization using ethanol/water mixtures improves purity (>98%) .

Q. How is the structural characterization of this compound performed in academic settings?

Methodological Answer:

- NMR spectroscopy : - and -NMR confirm the methyl and pyridinylmethyl substituents (e.g., δ 2.35 ppm for methyl protons, δ 8.2–8.6 ppm for pyridine protons) .

- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 211.69 (CHClNO) .

- X-ray crystallography : Resolves stereochemical ambiguities in the hydrochloride salt .

Q. What biological screening approaches are used to evaluate its potential therapeutic activity?

Methodological Answer:

- In vitro assays : Dose-response studies on enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays.

- Cell-based models : Cytotoxicity profiling (IC) in cancer or neuronal cell lines .

Q. What safety protocols are recommended for handling this hydrochloride salt in laboratory settings?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Desiccated at 4°C to prevent hygroscopic degradation .

Q. How are impurities identified and quantified during synthesis?

Methodological Answer:

- HPLC-UV/ELSD : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 0.1% TFA) separate impurities (e.g., unreacted pyridinylmethyl precursors).

- Reference standards : Compare retention times with certified impurities (e.g., EP-grade reference materials) .

Advanced Research Questions

Q. How can computational chemistry methods optimize its synthesis and predict reactivity?

Methodological Answer:

- Quantum mechanical calculations : Density Functional Theory (DFT) models predict transition states and regioselectivity in substitution reactions.

- Reaction path search : Automated algorithms (e.g., GRRM) identify low-energy pathways for yield optimization .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay standardization : Control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%).

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. How are reaction mechanisms elucidated under different catalytic conditions?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare to identify rate-limiting steps (e.g., proton transfer vs. bond formation).

- In-situ IR spectroscopy : Monitors intermediate formation in metal-catalyzed reactions .

Q. How to design structure-activity relationship (SAR) studies using structural analogs?

Methodological Answer:

Q. What considerations guide reactor design for scaling up synthesis?

Methodological Answer:

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., amination).

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression for real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.